2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole
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Overview
Description
2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group: This can be accomplished through the reaction of the oxadiazole intermediate with the corresponding pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-4-([3-(trifluoromethyl)benzyl]sulfanyl)quinazoline
- 2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
Uniqueness
2-(4-chlorobenzyl)-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming a wide range of derivatives with varying biological activities.
Properties
Molecular Formula |
C14H10ClF3N4O |
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Molecular Weight |
342.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10ClF3N4O/c1-22-11(14(16,17)18)7-10(21-22)13-20-19-12(23-13)6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
MAQMUFXSDFPIMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(O2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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